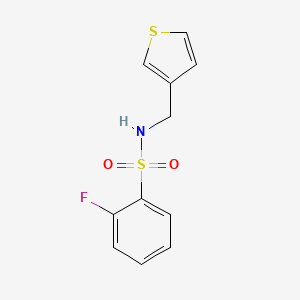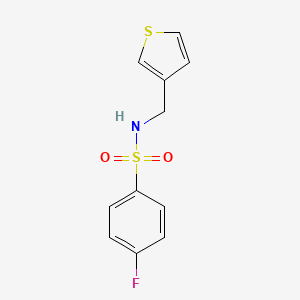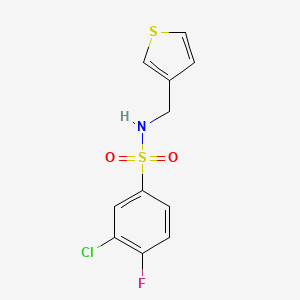
2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a thiophene ring, and a benzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the following steps:
Formation of the Thiophen-3-ylmethyl Intermediate: This step involves the reaction of thiophene with a suitable alkylating agent to form the thiophen-3-ylmethyl intermediate.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.
Sulfonamide Formation: The final step involves the reaction of the fluorinated intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The fluorine atom and thiophene ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(furan-3-ylmethyl)benzenesulfonamide
- 2-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide
- 2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Uniqueness
2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the specific positioning of the fluorine atom and the thiophene ring, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in material science and medicinal chemistry.
Properties
IUPAC Name |
2-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S2/c12-10-3-1-2-4-11(10)17(14,15)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLPPFCOPUBEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3-chloro-2-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide](/img/structure/B6539894.png)
![N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6539910.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539913.png)
![N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539918.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539926.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539930.png)
![N'-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539941.png)
![N-cyclopropyl-N'-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539947.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539955.png)
![N'-(2-ethoxyphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539959.png)
![N'-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6539967.png)
![N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6539974.png)


